Thamnosin
Thamnosin
Thamnosin belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). Thamnosin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, thamnosin is primarily located in the membrane (predicted from logP). Outside of the human body, thamnosin can be found in citrus. This makes thamnosin a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
18458-66-7
VCID:
VC21067033
InChI:
InChI=1S/C30H28O6/c1-18-9-11-30(2,12-10-21-14-19-5-7-28(31)35-25(19)16-24(21)33-3)23(13-18)22-15-20-6-8-29(32)36-26(20)17-27(22)34-4/h5-8,10,12-17,23H,9,11H2,1-4H3
SMILES:
CC1=CC(C(CC1)(C)C=CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC
Molecular Formula:
C30H28O6
Molecular Weight:
484.5 g/mol
Thamnosin
CAS No.: 18458-66-7
Cat. No.: VC21067033
Molecular Formula: C30H28O6
Molecular Weight: 484.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Thamnosin belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). Thamnosin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, thamnosin is primarily located in the membrane (predicted from logP). Outside of the human body, thamnosin can be found in citrus. This makes thamnosin a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 18458-66-7 |
| Molecular Formula | C30H28O6 |
| Molecular Weight | 484.5 g/mol |
| IUPAC Name | 7-methoxy-6-[2-[2-(7-methoxy-2-oxochromen-6-yl)-1,4-dimethylcyclohex-3-en-1-yl]ethenyl]chromen-2-one |
| Standard InChI | InChI=1S/C30H28O6/c1-18-9-11-30(2,12-10-21-14-19-5-7-28(31)35-25(19)16-24(21)33-3)23(13-18)22-15-20-6-8-29(32)36-26(20)17-27(22)34-4/h5-8,10,12-17,23H,9,11H2,1-4H3 |
| Standard InChI Key | SWGAQLQAABDHGT-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC(C(CC1)(C)/C=C/C2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC |
| SMILES | CC1=CC(C(CC1)(C)C=CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC |
| Canonical SMILES | CC1=CC(C(CC1)(C)C=CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C4=C(C=C5C(=C4)C=CC(=O)O5)OC |
| Melting Point | 244-246°C |
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